molecular formula C15H24 B12539553 1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethenyl)-, (1E,5Z,8S)- CAS No. 675105-92-7

1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethenyl)-, (1E,5Z,8S)-

Cat. No.: B12539553
CAS No.: 675105-92-7
M. Wt: 204.35 g/mol
InChI Key: XMRKUJJDDKYUHV-HNNXBMFYSA-N
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Description

1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethenyl)-, (1E,5Z,8S)-, also known as germacrene A, is a sesquiterpenoid compound. It is a biogenic aliphatic hydrocarbon with the molecular formula C₁₅H₂₄.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethenyl)-, (1E,5Z,8S)- involves several steps. One common method is the cyclization of a suitable precursor, such as farnesyl pyrophosphate, under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as essential oils of plants like Mentha piperita and Ocimum tenuiflorum. The extraction process includes steam distillation followed by purification steps like chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethenyl)-, (1E,5Z,8S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethenyl)-, (1E,5Z,8S)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethenyl)-, (1E,5Z,8S)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound may also interact with enzymes and receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethenyl)-, (1E,5Z,8S)- is unique due to its specific stereochemistry, which influences its biological activity and chemical reactivity.

Properties

CAS No.

675105-92-7

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/t15-/m0/s1

InChI Key

XMRKUJJDDKYUHV-HNNXBMFYSA-N

Isomeric SMILES

CC1=CCCC(=CC[C@H](CC1)C(=C)C)C

Canonical SMILES

CC1=CCCC(=CCC(CC1)C(=C)C)C

Origin of Product

United States

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